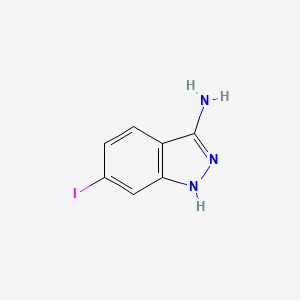

6-Iodo-1H-indazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

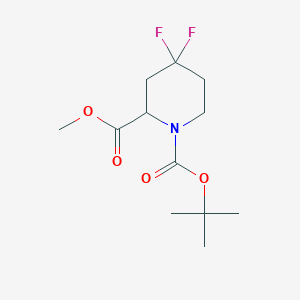

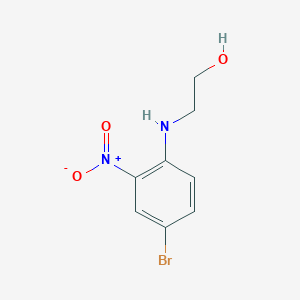

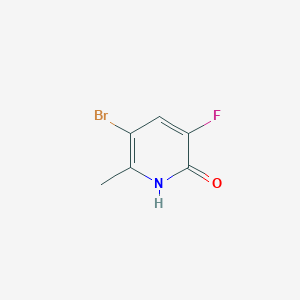

6-Iodo-1H-indazol-3-ylamine is a chemical compound with the molecular formula C7H6IN3 . It is a light yellow solid and is used as an intermediate in the synthesis of inhibitors .

Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, including 6-Iodo-1H-indazol-3-ylamine, involves a molecular hybridization strategy . The compounds are evaluated for their inhibitory activities against human cancer cell lines . Another synthetic approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular weight of 6-Iodo-1H-indazol-3-ylamine is 259.05 . Its linear formula is C7H6IN3 .Physical And Chemical Properties Analysis

6-Iodo-1H-indazol-3-ylamine is a light yellow solid . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications

Antitumor Activity

The study by Wang et al. explored a series of indazole derivatives, including 6-iodo-1H-indazol-3-amine, using a molecular hybridization strategy. Compound 6o exhibited promising inhibitory effects against the K562 leukemia cell line, with an IC50 value of 5.15 µM. Notably, it demonstrated selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM. Additionally, compound 6o was found to impact apoptosis and cell cycle regulation, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Tyrosine Kinase Inhibition

The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment. For instance, in Linifanib, it binds effectively to the hinge region of tyrosine kinase .

Anticancer Agents

Novel 6-substituted aminoindazole derivatives, including 6-iodo-1H-indazol-3-amine, have been synthesized and evaluated for their anticancer potential. These compounds hold promise as effective and low-toxic agents in cancer treatment .

Other Biological Activities

Indazole derivatives, including 6-iodo-1H-indazol-3-amine, have also shown activity in various other areas, such as anti-inflammatory, anti-bacterial, anti-diabetic, and anti-osteoporosis effects .

Nitrogenous Heterocycles

Indazole compounds, including 6-iodo-1H-indazol-3-amine, are essential components of many natural products and marketed drugs. Their diverse biological activities make them attractive targets for drug development .

Safety and Hazards

When handling 6-Iodo-1H-indazol-3-ylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 6-Iodo-1H-Indazol-3-Amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, a process that is often disrupted in cancer cells .

Mode of Action

6-Iodo-1H-Indazol-3-Amine interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and cell cycle, possibly leading to the death of cancer cells .

Biochemical Pathways

The compound affects the p53/MDM2 pathway . This pathway is involved in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer .

Result of Action

The compound exhibits promising inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . Specifically, it has shown a significant inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it has shown great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Action Environment

The action environment of 6-Iodo-1H-Indazol-3-Amine is primarily the intracellular space of cancer cells

properties

IUPAC Name |

6-iodo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOVGSLRWICSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460341.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)

![5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460350.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)

![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)